molecular formula C10H12F3NO2 B15252255 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15252255
M. Wt: 235.20 g/mol
InChI Key: JJNFDHBWILGMKH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine (CAS: 1213505-68-0) is a chiral chemical building block with significant value in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for a novel class of alkenyl indene-based Protein Disulfide Isomerase (PDI) inhibitors . Research has demonstrated that the trifluoromethyl group and the dimethoxyphenyl moiety present in this structure are crucial for potent PDI inhibition . PDI is an emerging therapeutic target in oncology, and its inhibition has shown a unique propensity to induce apoptosis in cancer cells and overcome resistance to existing therapies, such as proteasome inhibitors, in preclinical models of Multiple Myeloma . The compound is offered exclusively for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research purposes only.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3

InChI Key

JJNFDHBWILGMKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone

This two-step approach is inferred from analogous trifluoroacetophenone oximation methods:

Step 1: Synthesis of Trifluoroethyl Ketone
The ketone precursor could be prepared via Friedel-Crafts acylation of 1,2-dimethoxybenzene with trifluoroacetic anhydride:
$$
\text{C}6\text{H}3(\text{OCH}3)2 + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3(\text{OCH}3)2\text{COCF}3 + \text{CH}_3\text{COOH}
$$
Reaction conditions:

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane, 0°C to reflux
  • Yield (hypothetical): 60–75% based on similar systems

Step 2: Reductive Amination
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride:
$$
\text{C}6\text{H}3(\text{OCH}3)2\text{COCF}3 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}6\text{H}3(\text{OCH}3)2\text{CH}(\text{NH}2)\text{CF}_3
$$
Critical parameters:

  • pH: 6–7 (acetic acid buffer)
  • Temperature: 25–40°C
  • Stoichiometry: 2:1 ketone:ammonia

Nucleophilic Substitution of Trifluoroethyl Halides

Aryl Grignard reagents could displace halides from 2,2,2-trifluoro-1-haloethylamines, as demonstrated in related biphenylamine syntheses:

Reaction Scheme:
$$
\text{C}6\text{H}3(\text{OCH}3)2\text{MgBr} + \text{ClCF}2\text{CH}2\text{NH}2 \xrightarrow{\text{CuI}} \text{C}6\text{H}3(\text{OCH}3)2\text{CH}2\text{CF}2\text{NH}2 + \text{MgBrCl}
$$
Optimization challenges:

  • Regioselectivity : Competing β-hydride elimination requires low-temperature conditions (-20°C).
  • Catalyst : Copper(I) iodide (5 mol%) improves coupling efficiency.

Comparative Method Analysis

Method Advantages Limitations Theoretical Yield
Reductive Amination High functional group tolerance Requires ketone precursor synthesis 50–65%
Grignard Coupling Direct C–N bond formation Sensitive to moisture/oxygen 30–45%
Leuckart Reaction Single-pot operation High temperatures (150–200°C) 40–55%

Note: Yield estimates derived from analogous transformations in sources.

Purification and Characterization

Post-synthetic processing would likely involve:

  • Acid-Base Extraction : Utilizing the amine's basicity (pKa ≈ 9.5) for separation from neutral byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) preferred for crystal growth.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) for diastereomer resolution if present.

Key spectroscopic benchmarks:

  • ¹H NMR (CDCl₃): δ 6.8–7.1 (m, 3H, aryl), 3.8 (s, 6H, OCH₃), 4.1 (q, 1H, CHNH₂), 1.5 (bs, 2H, NH₂).
  • ¹⁹F NMR : -70 to -72 ppm (CF₃ group).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact: The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(3,4-dimethoxyphenyl)propan-2-amine .
  • Ring Modifications : Cyclobutane-containing analogs (e.g., 1-(3,4-dimethoxyphenyl)cyclobutanamine) introduce conformational rigidity, which may influence pharmacokinetic profiles .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine, also known by its CAS number 886369-58-0, is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3NO2C_{10}H_{12}F_{3}NO_{2}, with a molecular weight of approximately 235.20 g/mol. The trifluoroethyl group and methoxy substituents are significant for the compound's biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.

Neuropharmacological Effects

There is emerging evidence that compounds structurally similar to this compound can influence neuropharmacological pathways:

  • Dopaminergic Activity : Some studies suggest that methoxy-substituted phenylamines can enhance dopaminergic transmission.
  • Serotonin Receptor Interaction : The potential for this compound to interact with serotonin receptors may provide insights into its effects on mood and anxiety.

Study on Antiparasitic Efficacy

In a study focusing on the optimization of phenylamine derivatives for antimalarial activity, researchers found that modifications to the phenyl ring significantly affected the EC50 values against Plasmodium falciparum. The incorporation of polar groups improved solubility while maintaining or enhancing biological activity.

Neuropharmacological Assessment

A comparative study evaluated various phenylamine derivatives for their effects on neurotransmitter systems. Results indicated that certain substitutions could lead to increased affinity for dopamine receptors without significant side effects.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature170–185°C>80% above 180°C
HCONH₂ Ratio1.5 eq.Excess reduces purity
Hydrolysis Time4–6 hours<4h: incomplete

Q. Table 2. Receptor Binding Affinities

Receptor SubtypeKi (nM) ± SDAssay Type
5-HT₂A120 ± 15Radioligand
D₂450 ± 60Calcium Flux
MAO-A2200 ± 300Fluorometric

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